molecular formula C23H25NO6 B2370394 (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 896837-01-7

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

カタログ番号: B2370394
CAS番号: 896837-01-7
分子量: 411.454
InChIキー: MDIQDRCPXRBHTM-NDENLUEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate" is a synthetic small molecule featuring a dihydrobenzofuran core fused with a 2,4-dimethoxybenzylidene substituent in the Z-configuration. The Z-configuration of the benzylidene moiety is critical for its spatial orientation, affecting intermolecular interactions and binding properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and carbamate functionalities.

特性

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-18-11-10-17-21(25)20(29-22(17)14(18)3)12-15-8-9-16(27-4)13-19(15)28-5/h8-13H,6-7H2,1-5H3/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQDRCPXRBHTM-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

  • Benzylidene moiety : Contributes to the compound's reactivity and biological interaction.
  • Dihydrobenzofuran unit : Enhances its pharmacological properties.
  • Diethylcarbamate group : May influence solubility and bioavailability.

Antioxidant Properties

Preliminary studies have indicated that compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exhibit significant antioxidant activity. The presence of methoxy groups in the structure is believed to enhance this property, potentially aiding in the prevention of oxidative stress-related diseases.

Antitumor Activity

Research has shown that derivatives of this compound can inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis.
  • Cell cycle arrest.
    Quantitative structure–activity relationship (QSAR) studies suggest that structural modifications can significantly influence antitumor efficacy .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating various inflammatory pathways. Initial evaluations suggest its potential application in treating inflammatory diseases.

The exact mechanisms through which (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exerts its effects are still under investigation. However, it is hypothesized that:

  • The benzylidene group facilitates interaction with specific enzymes or receptors involved in inflammatory and tumorigenic processes.
  • The dihydrobenzofuran structure may enhance the binding affinity to biological targets.

Case Studies

  • Antioxidant Evaluation : A study demonstrated that similar compounds with methoxy substitutions showed a marked increase in radical scavenging activity compared to their non-methoxylated counterparts.
  • Antitumor Efficacy : In vitro studies on cell lines revealed that compounds with similar structures inhibited proliferation and induced apoptosis in cancer cells, suggesting a promising avenue for further research into their use as anticancer agents .

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique aspects of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate:

Compound NameStructural FeaturesUnique AspectsBiological Activity
7-Methyl-3-oxo-benzofuranBenzofuran coreLacks benzylideneLimited biological activity
2-(2,5-Dimethoxybenzylidene)-3-oxo-benzofuranSimilar benzylidene structureDifferent substitution patternModerate antitumor activity
N'-Benzylidene-hydrazonesHydrazone linkageVarying functional groupsAntimicrobial properties

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (IR, NMR) Reference
Target Compound Dihydrobenzofuran - 2,4-Dimethoxybenzylidene (Z)
- 7-Methyl
- Diethylcarbamate (6-position)
N/A* IR: C=O (3-oxo) ~1700 cm⁻¹; C-O (methoxy) ~1250 cm⁻¹
1H-NMR: δ 1.2–1.4 (diethyl CH3), δ 3.8–4.0 (methoxy OCH3)
Compound 6 Benzodithiazine - 2,4-Dihydroxybenzylidene
- 7-Methyl
- 1-Methylhydrazino
318–319 (dec.) IR: OH ~3400 cm⁻¹; C=N ~1630 cm⁻¹
1H-NMR: δ 10.1–10.2 (phenolic OH)
[3]
Compound 16 Benzodithiazine - 2,5-Dihydroxybenzylidene
- Methylcarboxylate
303–304 (dec.) IR: OH ~3400 cm⁻¹; C=O (ester) ~1720 cm⁻¹
13C-NMR: δ 164.1 (ester C=O)
[2]
ECHEMI Compound Dihydrobenzofuran - 4-Isopropylbenzylidene
- 2,6-Dimethoxybenzoate
N/A IR: C=O (benzoate) ~1725 cm⁻¹
1H-NMR: δ 1.2–1.3 (isopropyl CH3)
[6]

Key Comparative Findings

Methoxy groups act as electron donors, increasing electron density in the aromatic ring but limiting hydrogen-bond donor capacity, which may reduce crystallinity and aqueous solubility. Conversely, hydroxy groups in Compounds 6 and 16 enable strong hydrogen bonds (e.g., O–H···O/N), as highlighted by their high melting points (>300°C). This aligns with ’s discussion on hydrogen-bonding patterns in molecular aggregation .

Functional Group Impact on Lipophilicity

  • The diethylcarbamate group in the target compound is more lipophilic than the 2,6-dimethoxybenzoate ester in the ECHEMI Compound , as carbamates generally exhibit higher membrane permeability than esters. This difference could influence bioavailability and tissue distribution.

Stereoelectronic Effects

  • The Z-configuration of the benzylidene group in the target compound likely creates a distinct spatial arrangement compared to analogs with less defined stereochemistry (e.g., ECHEMI Compound ). This may enhance selectivity in binding interactions, such as enzyme active sites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。